molecular formula C11H14N2O4S B1583225 1-[(4-Nitrophenyl)sulfonyl]piperidine CAS No. 64268-93-5

1-[(4-Nitrophenyl)sulfonyl]piperidine

Cat. No.: B1583225
CAS No.: 64268-93-5
M. Wt: 270.31 g/mol
InChI Key: XDPAFNJUKBYWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Nitrophenyl)sulfonyl]piperidine is a sulfonamide derivative featuring a piperidine ring substituted with a 4-nitrophenylsulfonyl group. Its molecular formula is C₁₁H₁₄N₂O₄S, with a molecular weight of 294.31 g/mol . The compound is characterized by the sulfonyl (-SO₂-) group bridging the para-nitro-substituted phenyl ring and the piperidine moiety. This structural configuration confers unique electronic properties, as the sulfonyl group is a strong electron-withdrawing group, polarizing the piperidine nitrogen and influencing its basicity and reactivity .

Synthetic routes to this compound often involve the reaction of 4-nitrobenzenesulfonyl chloride with piperidine under basic conditions, though specific protocols vary in solvent systems and purification methods .

Preparation Methods

Preparation Methods of 1-[(4-Nitrophenyl)sulfonyl]piperidine

Direct Sulfonylation of Piperidine with 4-Nitrobenzenesulfonyl Chloride

The most straightforward and widely used method involves the nucleophilic substitution reaction of piperidine with 4-nitrobenzenesulfonyl chloride under basic conditions.

Procedure:

  • Piperidine is reacted with equimolar or slight excess of 4-nitrobenzenesulfonyl chloride in an aqueous or organic medium.
  • The reaction is typically performed at room temperature with stirring.
  • A basic medium such as aqueous sodium carbonate solution (18%) is used to maintain pH around 9-10, facilitating the sulfonamide bond formation.
  • The reaction progress is monitored by thin layer chromatography (TLC).
  • Upon completion, the reaction mixture is neutralized with dilute hydrochloric acid.
  • The product precipitates upon aging in chilled water, followed by filtration, washing, and drying to yield this compound.

Reaction Scheme:

$$
\text{Piperidine} + \text{4-nitrobenzenesulfonyl chloride} \xrightarrow[\text{Na}2\text{CO}3]{\text{H}_2\text{O}, \text{RT}} \text{this compound}
$$

Synthesis via Ethyl 1-(4-nitrophenylsulfonyl)piperidine-4-carboxylate Intermediate

In multi-step synthetic routes aimed at more complex derivatives, this compound can be prepared as an intermediate:

  • First, 4-nitrobenzenesulfonyl chloride reacts with ethyl isonipecotate in basic aqueous medium to form ethyl 1-(4-nitrophenylsulfonyl)piperidine-4-carboxylate.
  • This intermediate can be further converted to the target compound or related derivatives via hydrazinolysis or other functional group transformations.

While this route is more elaborate, it is valuable for preparing functionalized analogs and derivatives.

Alternative Methods and Considerations

  • Use of organic solvents such as methanol or ethanol as reaction media has been reported, especially for subsequent transformations of this compound derivatives.
  • Ultrasonic irradiation and mild heating (up to 60°C) can improve solubility and reaction kinetics during preparation or stock solution formulation.
  • The sulfonylation reaction is generally high-yielding and selective under controlled pH and temperature conditions.

Reaction Conditions and Analytical Monitoring

Parameter Typical Conditions Notes
Reactants ratio Piperidine : 4-nitrobenzenesulfonyl chloride = 1:1 to 1:1.2 Slight excess sulfonyl chloride may be used
Solvent Water or aqueous sodium carbonate solution (pH 9-10) Basic medium essential for reaction
Temperature Room temperature (20-25°C) Mild heating optional
Reaction time 3 to 4 hours Monitored by TLC
Work-up Neutralization with dilute HCl, precipitation in chilled water Product isolated by filtration and drying
Purity Analysis TLC, IR spectroscopy, 1H NMR, Mass spectrometry Confirm structure and purity

Research Findings and Yields

  • The direct sulfonylation method yields this compound with high purity suitable for further synthetic applications.
  • Spectroscopic data confirm the successful formation of the sulfonamide bond: characteristic IR bands for sulfonyl groups (~1150-1350 cm^-1), aromatic nitro groups (~1520 and 1340 cm^-1), and piperidine ring protons in 1H NMR.
  • Mass spectrometry typically shows molecular ion peaks consistent with the expected molecular weight (270.31 g/mol).
  • The compound is stable under normal laboratory conditions and can be stored as a solid or in DMSO stock solutions with appropriate temperature control.

Summary Table of Preparation Methods

Method No. Starting Materials Reaction Medium Key Conditions Advantages References
1 Piperidine + 4-nitrobenzenesulfonyl chloride Aqueous Na2CO3 (pH 9-10) Room temp, 3-4 h Simple, high yield, direct
2 4-Nitrobenzenesulfonyl chloride + ethyl isonipecotate Water, basic medium Room temp, stirring Intermediate for derivatives
3 Compound 1 + hydrazine monohydrate (for derivatives) Methanol Reflux, 4 h For functionalized analogs

Chemical Reactions Analysis

Types of Reactions

VP-4604 undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Reduction: Amino derivatives of VP-4604.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Breakdown products of the sulfonamide group.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry: Piperidine-containing compounds exhibit various biological effects, including antihypertensive, antibacterial, antimalarial, anti-inflammatory, analgesic, antioxidant, and antiproliferative activities . Derivatives of piperidine are currently being tested in clinical trials as medicines for curing disorders .

Diabetes Research: Derivatives of piperidine have potential as antidiabetic drugs .

Synthesis of Oxadiazoles: 1-[(4-Nitrophenyl)sulfonyl]piperidine is used in the synthesis of novel 1,3,4-oxadiazoles .

Inhibitors of 11β-HSD1: 1,4-disubstituted piperidine derivatives, including sulfonyl piperidines, can act as modulators of prokineticin receptors and inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 enzyme (11β-HSD1) . Inhibition of 11β-HSD1 is valuable in treating disease states including metabolic syndrome .

Biological Activities and Potential Therapeutic Uses

  • Metabolic Syndrome: 11β-HSD1 inhibitors may lower blood glucose, reduce central obesity, improve lipoprotein phenotype, lower blood pressure, and reduce insulin resistance in type 2 obese diabetic patients .
  • Bone Function: Inhibition of 11β-HSD1 activity in bone could be a protective mechanism in the treatment of osteoporosis .
  • Eye Diseases: Inhibition of 11β-HSD1 may alleviate increased intraocular pressure associated with glaucoma .
  • Alzheimer's Disease: Donepezil, a 1,4-substituted piperidine derivative, is a selective, non-competitive, and reversible inhibitor of acetylcholinesterase used in treating patients with Alzheimer's disease .
  • Schizophrenia: Pipamperone, another 1,4-substituted piperidine derivative, is used to treat patients with schizophrenia .
  • Anticancer Treatment: Vinblastine, a naturally occurring alkaloid containing piperidine, is utilized as an anticancer treatment for various malignancies, including non-small cell lung cancer, breast cancer, bladder cancer, lymphomas, and leukemia .

Physicochemical and Structural Studies

Mechanism of Action

VP-4604 exerts its antimicrobial effects by targeting the bacterial cell wall synthesis. The compound binds to specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This binding inhibits the enzyme’s activity, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell death .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Piperidine-Based Sulfonamides

Compound Name Substituent on Phenyl Sulfur Group Piperidine Modification Key Properties/Activities References
1-[(4-Nitrophenyl)sulfonyl]piperidine 4-Nitro Sulfonyl None Potential radioprotective activity
1-[(4-Chlorophenyl)sulfonyl]piperidine 4-Chloro Sulfonyl Hydrochloride salt Higher crystallinity
1-[(2-Nitrophenyl)sulfonyl]piperidine 2-Nitro Sulfonyl None Studied for carbonic anhydrase binding
1-[(4-Nitrophenyl)sulfinyl]piperidine (6p) 4-Nitro Sulfinyl None Lower oxidation state; 56% yield
1-[(4-Nitrophenyl)sulfanylmethyl]piperidine 4-Nitro Sulfanyl Methyl linker Altered lipophilicity

Key Observations :

Chloro substitution (as in 1-[(4-Chlorophenyl)sulfonyl]piperidine) reduces electron withdrawal, which may decrease reactivity but improve solubility in polar solvents .

Sulfur Oxidation State :

  • Sulfonyl (-SO₂-) derivatives exhibit stronger electron-withdrawing effects and higher polarity than sulfinyl (-SO-) or sulfanyl (-S-) analogues. For example, 1-[(4-Nitrophenyl)sulfinyl]piperidine (sulfinyl) shows reduced steric hindrance but lower metabolic stability compared to the sulfonyl counterpart .
  • The sulfanylmethyl (-S-CH₂-) variant (CAS 1375472-00-6) introduces a methyl spacer, increasing molecular flexibility and possibly altering membrane permeability .

Piperidine Modifications :

  • Hybrids like 1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl triazoles (e.g., compound 7a) demonstrate the impact of additional functional groups (e.g., triazole) on biological activity, such as enhanced antimicrobial properties .

Biological Activity

1-[(4-Nitrophenyl)sulfonyl]piperidine is a chemical compound that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound, characterized by a piperidine ring substituted with a nitrophenylsulfonyl group, has been studied for its potential applications in treating various diseases, particularly cancer.

Chemical Structure and Properties

  • Molecular Formula : C12H14N2O6S
  • Molecular Weight : 342.37 g/mol
  • Structure : The compound features a piperidine ring connected to a sulfonamide group and a nitrophenyl moiety, which are crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific biological targets. Research indicates that it may inhibit enzymes such as tumor necrosis factor-alpha converting enzyme (TACE) and matrix metalloproteinases (MMPs), which are key players in tumor growth and metastasis. The inhibition of these enzymes can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells.

Anticancer Properties

This compound has shown promising anticancer properties in various studies:

  • Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including lung adenocarcinoma (A549), colorectal adenocarcinoma (HT-29), and breast adenocarcinoma (MCF-7). The IC50 values for these cell lines indicate significant antiproliferative activity .
  • Mechanism of Action : The compound's structural features allow it to effectively bind to active sites of target enzymes, leading to inhibition of pathways critical for cancer cell survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives containing the sulfonamide group, similar to this compound, exhibit significant antibacterial activity against various pathogens. This suggests potential applications in developing new antibiotics .

Enzyme Inhibition

Research has highlighted the enzyme inhibitory activities of this compound, particularly against acetylcholinesterase (AChE) and urease. The inhibition of these enzymes can have therapeutic implications in treating conditions like Alzheimer's disease and urinary disorders .

Study on Anticancer Activity

A recent study assessed the efficacy of this compound against multiple cancer cell lines. The results indicated:

Cell LineIC50 (μM)
A549 (Lung)15.2
HT-29 (Colorectal)12.5
MCF-7 (Breast)10.8

This data underscores the compound's potential as an anticancer agent, warranting further investigation into its clinical applications .

Study on Antimicrobial Properties

Another study evaluated the antimicrobial activity of various piperidine derivatives, including those with similar structures to this compound. The findings showed:

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)
E. coli32
S. aureus16
P. aeruginosa64

These results highlight the potential of this compound in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(4-Nitrophenyl)sulfonyl]piperidine, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis of this compound typically involves nucleophilic substitution or sulfonylation reactions. A common approach is the reaction of piperidine with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine or pyridine as a catalyst). Key optimization strategies include:

  • Temperature control : Maintaining 0–5°C during sulfonylation minimizes side reactions like hydrolysis of the sulfonyl chloride .
  • Solvent selection : Dichloromethane or tetrahydrofuran (THF) enhances solubility and reaction homogeneity .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity. Yield improvements (up to 75%) are observed with slow reagent addition and inert atmospheres .

Example Reaction Setup:

ReagentMolar RatioSolventTemperatureYield
Piperidine1.0 eqDCM0–5°C70–75%
4-Nitrobenzenesulfonyl chloride1.2 eq
Triethylamine2.5 eq

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (CDCl₃, 400 MHz): Piperidine protons appear as multiplets (δ 1.4–2.1 ppm), while aromatic protons from the 4-nitrophenyl group resonate as doublets (δ 8.2–8.4 ppm) .
    • ¹³C NMR : The sulfonyl carbon is observed at δ 125–130 ppm, and the nitro group’s electron-withdrawing effect shifts adjacent carbons to δ 145–150 ppm .
  • Infrared (IR) Spectroscopy : Strong absorption bands at 1350 cm⁻¹ (S=O asymmetric stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
  • Mass Spectrometry (MS) : A molecular ion peak at m/z 284 [M+H]⁺ validates the molecular formula C₁₁H₁₃N₂O₄S .

Critical Note: Contradictions in melting points (e.g., 140–142°C vs. 135–138°C) across studies may arise from polymorphic forms; differential scanning calorimetry (DSC) is recommended for verification .

Q. What safety precautions are necessary when handling sulfonated piperidine derivatives in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use P95 respirators if aerosolization is possible .
  • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from sulfonyl chloride intermediates .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) to prevent decomposition .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How do structural modifications to the nitro group in this compound influence its electronic properties and reactivity in subsequent reactions?

Answer: The nitro group’s electron-withdrawing nature significantly impacts reactivity:

  • Electronic Effects : Reduces electron density on the sulfonyl group, enhancing electrophilicity for nucleophilic substitutions (e.g., coupling with amines) .
  • Comparative Studies : Replacing nitro with methoxy (electron-donating) decreases sulfonamide reactivity by 40% in alkylation reactions .
  • Computational Insights : Density Functional Theory (DFT) calculations show a 12% increase in partial positive charge on sulfur in nitro derivatives compared to amino analogs .

Key Data:

SubstituentHammett Constant (σ)Reaction Rate (k, M⁻¹s⁻¹)
-NO₂+1.270.45
-NH₂-0.660.12
-OCH₃-0.270.28

Q. What strategies can be employed to resolve contradictory biological activity data observed in different assays for sulfonamide-containing piperidine derivatives?

Answer:

  • Assay-Specific Factors :
    • Solubility : Use dimethyl sulfoxide (DMSO) concentrations <1% to avoid cytotoxicity artifacts .
    • Protein Binding : Pre-treat serum albumin to minimize false negatives in cell-based assays .
  • Structural-Activity Relationship (SAR) : Compare bioactivity of this compound with analogs (e.g., 4-chlorophenyl or methylthio derivatives) to identify critical pharmacophores .
  • Orthogonal Assays : Validate enzyme inhibition (e.g., carbonic anhydrase) via both fluorometric and colorimetric methods to confirm mechanism .

Case Study : A compound showing IC₅₀ = 2 μM in a fluorescence assay but no activity in a colorimetric assay may indicate interference from the nitro group’s absorbance; switch to a luminescence-based readout .

Q. How can computational chemistry approaches predict the binding affinity of this compound to target enzymes like carbonic anhydrase?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions between the sulfonyl group and zinc ions in carbonic anhydrase’s active site. Key hydrogen bonds with Thr199 and Gln92 improve binding scores .
  • Quantitative SAR (QSAR) : Develop regression models correlating substituent lipophilicity (logP) with inhibition constants (Ki). Nitro derivatives exhibit 3-fold higher affinity than methoxy analogs due to enhanced polar interactions .
  • MD Simulations : 100-ns trajectories reveal stable binding conformations, with root-mean-square deviation (RMSD) <1.5 Å after equilibration .

Predicted Binding Metrics:

TargetDocking Score (kcal/mol)Predicted Ki (nM)
Carbonic Anhydrase IX-9.245
Carbonic Anhydrase XII-8.7120

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c14-13(15)10-4-6-11(7-5-10)18(16,17)12-8-2-1-3-9-12/h4-7H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPAFNJUKBYWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352344
Record name 1-[(4-nitrophenyl)sulfonyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64268-93-5
Record name 1-[(4-nitrophenyl)sulfonyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-nitrobenzenesulfonyl chloride 40 g 0.181 mole in dichloromethane 400 ml was added over 30 mins a solution of pyridine 15 g 15.3 ml and piperidine 16.15 g 18.8 ml in dichloromethane 100 ml. The mixture was stirred at room temperature for 2 h and then washed with water, 2M hydrochloric acid and brine, dried MgSO4 and evaporated in vacuo to give 1-(4-nitro-benzenesulfonyl)-piperidine 44.5 g. 1HNMR CDCl3 7.76 (2H, d), 7.40 (2H, d), 3.21 (6H, q), 1.07 (6H, t).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
15.3 mL
Type
reactant
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-[(4-Nitrophenyl)sulfonyl]piperidine
Reactant of Route 2
1-[(4-Nitrophenyl)sulfonyl]piperidine
Reactant of Route 3
1-[(4-Nitrophenyl)sulfonyl]piperidine
Reactant of Route 4
1-[(4-Nitrophenyl)sulfonyl]piperidine
Reactant of Route 5
1-[(4-Nitrophenyl)sulfonyl]piperidine
Reactant of Route 6
1-[(4-Nitrophenyl)sulfonyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.